molecular formula C20H31N3O B12352196 3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one

3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one

Cat. No.: B12352196
M. Wt: 329.5 g/mol
InChI Key: XAQUJDMKZHVUMQ-UHFFFAOYSA-N
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Description

3,13,23-Triazahexacyclo[14.7.0.0²,¹⁰.0⁴,⁹.0¹¹,¹⁵.0¹⁷,²²]tricosa-12-one is a complex polycyclic compound featuring a hexacyclic backbone with three nitrogen atoms strategically positioned at the 3rd, 13th, and 23rd positions. Its molecular formula, C₂₆H₂₄N₄O₄, and structural complexity (e.g., fused rings and stereochemical features) are derived from PubChem data (CID 15403381) . Additionally, it is structurally related to chromopyrrolic acid derivatives found in the slime mold Lycogala epidendrum, indicating possible natural origins or biosynthetic pathways .

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one

InChI

InChI=1S/C20H31N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h10-19,22-23H,1-9H2,(H,21,24)

InChI Key

XAQUJDMKZHVUMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3C4CNC(=O)C4C5C6CCCCC6NC5C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the hexacyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

BVNP-0197

  • Structure: 3,10,17-Triazahexacyclo[13.6.2.0²,¹⁰.0⁴,⁹.0¹²,²².0¹⁹,²³]tricosa-1(21),2,4,6,12,14,19,22-nonaene-11,16,18-trione.
  • Key Differences :
    • Substituted with a 2-chloro-5-benzoic acid residue at –R3 and a nitro group at –R4 .
    • Exhibits a rigid backbone but lacks the 12-one moiety present in the target compound.
  • Functional Insights: Demonstrated nanomolar efficacy as a nerve growth factor (NGF) inhibitor via hydrogen bonding with Asn43, Thr92, and Trp99 residues .

K252d (CID 45479522)

  • Structure: 3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.0²,¹⁰.0⁴,⁹.0¹¹,¹⁵.0¹⁷,²²]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one.
  • Key Differences :
    • Contains an additional hydroxylated oxane ring substituent.
    • Molecular formula: C₂₆H₂₃N₃O₅ vs. C₂₆H₂₄N₄O₄ for the target compound .
  • Functional Insights :
    • Predicted collision cross-section (CCS) values for [M+H]+: 208.4 Ų (target) vs. 212.9 Ų (K252d), indicating differences in conformational flexibility .

Cocaine-Binding Split-Aptamer Analogues

  • Structure : Split-aptamer sequences with conserved triazahexacyclic motifs.
  • Key Differences :
    • Simpler scaffold lacking fused aromatic systems.
  • Functional Insights :
    • Utilizes salt-induced ligand-binding mechanisms, contrasting with the target compound’s enzymatic inhibition or receptor-binding roles .

Comparative Data Table

Compound Name Molecular Formula Key Substituents/Features Biological Activity CCS [M+H]+ (Ų) Source
Target Compound C₂₆H₂₄N₄O₄ 12-one moiety, hexacyclic N-positions Enzyme inhibition, metabolite 208.4
BVNP-0197 C₂₃H₁₄ClN₃O₅ 2-chloro-5-benzoic acid, nitro group NGF inhibition (nanomolar IC₅₀) N/A
K252d (CID 45479522) C₂₆H₂₃N₃O₅ Hydroxylated oxane ring Unknown (structural analog) 212.9
Cocaine split-aptamer Variable Simplified triazahexacyclic motifs Ligand binding (salt-dependent) N/A

Metabolic Pathways

  • The target compound is detected in blood and urine, suggesting renal excretion and hepatic metabolism . In contrast, BVNP-0197’s pharmacokinetics are uncharacterized, though its NGF binding implies blood-brain barrier penetration .

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